molecular formula C22H42O3 B14627742 2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate CAS No. 54050-61-2

2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate

Cat. No.: B14627742
CAS No.: 54050-61-2
M. Wt: 354.6 g/mol
InChI Key: CANYWBSBVDVBJZ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate is a chemical compound with the empirical formula C24H46O4 and a molecular weight of 398.62 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate involves the esterification of 8-(2-octylcyclopropyl)octanoic acid with 2-methoxyethanol. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane fusion. The molecular targets include membrane proteins and lipids, which are crucial for maintaining cellular integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over membrane interactions and fluidity .

Properties

CAS No.

54050-61-2

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

2-methoxyethyl 8-(2-octylcyclopropyl)octanoate

InChI

InChI=1S/C22H42O3/c1-3-4-5-6-8-11-14-20-19-21(20)15-12-9-7-10-13-16-22(23)25-18-17-24-2/h20-21H,3-19H2,1-2H3

InChI Key

CANYWBSBVDVBJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OCCOC

Origin of Product

United States

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